Cas no 88770-21-2 (methyl 5-acetylthiophene-3-carboxylate)

methyl 5-acetylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarboxylic acid, 5-acetyl-, methyl ester
- DTXSID201282093
- SCHEMBL15933864
- AKOS033751083
- G47359
- methyl 5-acetylthiophene-3-carboxylate
- EN300-205671
- methyl5-acetylthiophene-3-carboxylate
- 88770-21-2
- Z2025602799
- Methyl 5-acetyl-3-thiophenecarboxylate
- DB-417428
-
- MDL: MFCD28397410
- インチ: InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3
- InChIKey: BAMXDNRTNCZDKJ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)c1cc(cs1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 184.01941529Da
- どういたいしつりょう: 184.01941529Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 71.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 305.4±27.0 °C at 760 mmHg
- フラッシュポイント: 138.5±23.7 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
methyl 5-acetylthiophene-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 5-acetylthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205671-2.5g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95.0% | 2.5g |
$978.0 | 2025-02-20 | |
Enamine | EN300-205671-5g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 5g |
$1448.0 | 2023-09-16 | |
Enamine | EN300-205671-10g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 10g |
$2146.0 | 2023-09-16 | |
1PlusChem | 1P01BA3A-50mg |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 50mg |
$140.00 | 2025-03-19 | |
A2B Chem LLC | AW05110-500mg |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 500mg |
$429.00 | 2024-04-19 | |
A2B Chem LLC | AW05110-5g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 5g |
$1560.00 | 2024-04-19 | |
A2B Chem LLC | AW05110-100mg |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 100mg |
$183.00 | 2024-04-19 | |
A2B Chem LLC | AW05110-10g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95% | 10g |
$2294.00 | 2024-04-19 | |
Enamine | EN300-205671-5.0g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95.0% | 5.0g |
$1448.0 | 2025-02-20 | |
Enamine | EN300-205671-10.0g |
methyl 5-acetylthiophene-3-carboxylate |
88770-21-2 | 95.0% | 10.0g |
$2146.0 | 2025-02-20 |
methyl 5-acetylthiophene-3-carboxylate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
methyl 5-acetylthiophene-3-carboxylateに関する追加情報
Methyl 5-Acetylthiophene-3-Carboxylate (CAS No. 88770-21-2): An Overview of Its Properties and Applications
Methyl 5-acetylthiophene-3-carboxylate (CAS No. 88770-21-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound, also known as methyl 5-(acetylthio)thiophene-3-carboxylate, is characterized by its thienyl ring and acetylthio functional group, which confer it with distinct reactivity and biological properties.
The molecular formula of methyl 5-acetylthiophene-3-carboxylate is C9H8O3S2, and its molecular weight is approximately 216.29 g/mol. The compound is typically synthesized through the esterification of 5-acetylthiophene-3-carboxylic acid with methanol in the presence of an acid catalyst. This reaction pathway is well-documented in the literature and has been optimized to achieve high yields and purity levels.
In terms of physical properties, methyl 5-acetylthiophene-3-carboxylate is a white to off-white solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it amenable to various synthetic transformations and analytical techniques.
The chemical stability of methyl 5-acetylthiophene-3-carboxylate is another important aspect to consider. The compound is stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases. Additionally, it should be stored in a cool, dry place away from direct sunlight to maintain its integrity over extended periods.
In the realm of pharmaceutical research, methyl 5-acetylthiophene-3-carboxylate has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to modulate key signaling pathways involved in inflammation. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of methyl 5-acetylthiophene-3-carboxylate exhibited potent anti-inflammatory activity in both in vitro and in vivo models.
Beyond its anti-inflammatory properties, methyl 5-acetylthiophene-3-carboxylate has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that certain derivatives of this compound could selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the disruption of cellular metabolism and the induction of apoptosis.
In materials science, methyl 5-acetylthiophene-3-carboxylate has found applications as a building block for the synthesis of functional polymers and materials with unique optical and electronic properties. For example, a study published in Advanced Materials highlighted the use of this compound as a monomer for the preparation of conjugated polymers with tunable bandgaps and high charge carrier mobilities. These materials have potential applications in organic photovoltaics and field-effect transistors.
The synthetic versatility of methyl 5-acetylthiophene-3-carboxylate makes it an attractive starting material for a wide range of chemical transformations. Its thienyl ring can undergo various reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions with other functional groups. These reactions enable the synthesis of complex molecules with diverse functionalities, which can be tailored for specific applications.
In conclusion, methyl 5-acetylthiophene-3-carboxylate (CAS No. 88770-21-2) is a multifaceted compound with a rich array of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity profile make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow further in the coming years.
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